molecular formula C9H13N3Si B8264990 5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine CAS No. 857265-75-9

5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine

Cat. No.: B8264990
CAS No.: 857265-75-9
M. Wt: 191.30 g/mol
InChI Key: HEYDHSBNOIBNDU-UHFFFAOYSA-N
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Description

5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine is a pyrimidine derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at the 5-position and an amine group at the 2-position. Its molecular formula is C₇H₁₃N₃Si, with a molecular weight of 167.29 g/mol . The TMS-ethynyl group enhances stability and modulates electronic properties, making the compound a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-(2-trimethylsilylethynyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3Si/c1-13(2,3)5-4-8-6-11-9(10)12-7-8/h6-7H,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYDHSBNOIBNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248305
Record name 5-[2-(Trimethylsilyl)ethynyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857265-75-9
Record name 5-[2-(Trimethylsilyl)ethynyl]-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857265-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(Trimethylsilyl)ethynyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine typically involves the Sonogashira coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Co-catalyst: Copper(I) iodide

    Base: Triethylamine or diisopropylamine

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 80°C

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The trimethylsilyl-ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine involves its interaction with molecular targets through its functional groups. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, while the amino group can form hydrogen bonds and act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table compares 5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -NH₂ at C2; TMS-ethynyl at C5 C₇H₁₃N₃Si 167.29 High stability due to TMS protection; used in cross-coupling reactions.
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine -NH₂ at C2; 4-aminophenyl-ethynyl at C5 C₁₂H₁₀N₄ 210.23 Predicted pKa: 3.62; potential for hydrogen bonding and π-π interactions.
5-[(4-Chlorophenyl)ethynyl]-4-morpholinylpyrimidin-2-amine -NH₂ at C2; 4-chlorophenyl-ethynyl at C5; morpholinyl at C4 C₁₆H₁₅ClN₄O 326.82 Enhanced lipophilicity; chlorine improves metabolic stability.
5-(Trifluoromethyl)-3-[(TMS)ethynyl]pyridin-2-amine -NH₂ at C2; TMS-ethynyl at C3; -CF₃ at C5 (pyridine core) C₁₀H₁₂F₃N₃Si 283.31 Electron-withdrawing CF₃ group alters reactivity; pyridine vs. pyrimidine core.
5-Chloro-3-[(TMS)ethynyl]pyridin-2-amine -NH₂ at C2; TMS-ethynyl at C3; -Cl at C5 (pyridine core) C₁₀H₁₃ClN₃Si 224.76 Chlorine increases electrophilicity; pyridine derivatives show varied bioactivity.

Physicochemical Properties

  • Boiling Point: The TMS-ethynyl derivative (167.29 g/mol) has lower predicted boiling points compared to aryl-substituted analogs (e.g., 506.6°C for the 4-aminophenyl analog) due to reduced aromaticity .
  • Lipophilicity: The TMS group increases hydrophobicity (logP ≈ 2.5–3.0), while morpholinyl or aminophenyl groups enhance solubility in polar solvents .

Challenges and Limitations

  • Stability : TMS-protected compounds may undergo desilylation under acidic or aqueous conditions, limiting their direct use in biological assays .
  • Synthetic Complexity : Aryl-ethynyl analogs require multi-step syntheses and rigorous purification, increasing production costs .

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